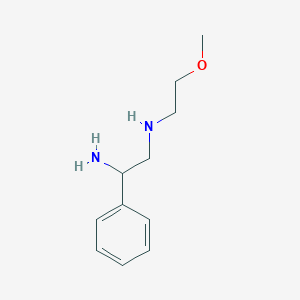
N-(2-Amino-2-phenylethyl)-2-methoxyethylamine
Cat. No. B8483743
M. Wt: 194.27 g/mol
InChI Key: ZGLDCUNOZNOAPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04245102
Procedure details


Ten grams of the methoxyethylmethylphenylimidazoline product of Example I is refluxed with 50 ml 30% aqueous sodium hydroxide solution for 24 hours. The mixture is then permitted to separate into two phases, and the aqueous layer is extracted with methylene chloride. The extract is concentrated and the resulting oil, which is identified as the intermediate amide, is refluxed with 20% aqueous sulfuric acid for six hours.
Name
methoxyethylmethylphenylimidazoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][CH2:4][N:5]1[CH2:9][CH:8]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[N:7]=C1C>[OH-].[Na+]>[NH2:7][CH:8]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[CH2:9][NH:5][CH2:4][CH2:3][O:2][CH3:1] |f:1.2|
|
Inputs


Step One
|
Name
|
methoxyethylmethylphenylimidazoline
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COCCN1C(=NC(C1)C1=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to separate into two phases
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer is extracted with methylene chloride
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The extract is concentrated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
is refluxed with 20% aqueous sulfuric acid for six hours
|
|
Duration
|
6 h
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
NC(CNCCOC)C1=CC=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
